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5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide

Catalog No.
S842575
CAS No.
874772-69-7
M.F
C9H8FNO2S2
M. Wt
245.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide

CAS Number

874772-69-7

Product Name

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide

IUPAC Name

5-fluoro-3-methyl-1-benzothiophene-2-sulfonamide

Molecular Formula

C9H8FNO2S2

Molecular Weight

245.3 g/mol

InChI

InChI=1S/C9H8FNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)

InChI Key

VJROMBCJDSOQNS-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)N

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide is a chemical compound characterized by its unique structure, which includes a benzothiophene core substituted with a fluorine atom and a sulfonamide group. The compound is recognized for its potential applications in medicinal chemistry due to the presence of the sulfonamide moiety, which is known for its biological activity.

The molecular formula of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide is C₉H₈FNO₂S₂, and it features a benzothiophene ring system that contributes to its stability and reactivity. The incorporation of fluorine enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development .

  • Wearing gloves and safety glasses.
  • Working in a well-ventilated fume hood.
  • Following proper disposal procedures for organic waste.
Typical of sulfonamides and aromatic compounds. Notable reactions include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, where electrophiles can attack the ring at positions ortho or para to the existing substituents.
  • Reduction Reactions: The sulfonamide group can be reduced under specific conditions, leading to sulfinamides or amines.

These reactions are essential for modifying the compound to enhance its biological activity or optimize its pharmacological properties .

The biological activity of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide has been investigated in various studies. Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folic acid synthesis. Additionally, compounds with similar structures have shown potential as inhibitors of carbonic anhydrase, which is implicated in various physiological processes and diseases .

In vitro studies have indicated that derivatives of benzothiophene can exhibit cytotoxicity against cancer cell lines, suggesting that 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide may also possess anticancer properties. Its effectiveness against specific strains of bacteria and tumor cells warrants further exploration in drug development contexts .

The synthesis of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide can be achieved through several methods:

  • Palladium-Catalyzed Coupling Reactions: Utilizing 3-fluorobenzenesulfonyl chloride with appropriate precursors can yield the desired sulfonamide through palladium-catalyzed cross-coupling techniques.
  • Electrophilic Cyclization: Starting from 3-methylbenzothiophene derivatives, electrophilic cyclization can introduce the sulfonamide group effectively.
  • Direct Sulfonation: The direct sulfonation of 5-fluoro-3-methylbenzothiophene using sulfur trioxide or chlorosulfonic acid followed by amination can produce the target compound .

These methods highlight the versatility and efficiency in synthesizing this compound for research and application purposes.

5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide has several potential applications:

  • Pharmaceutical Development: Its antibacterial and anticancer properties make it a candidate for developing new therapeutic agents against infections and tumors.
  • Research Tool: It can serve as a chemical probe in biological studies to investigate the mechanisms of action related to sulfonamides and their derivatives.
  • Chemical Synthesis: As a building block in organic synthesis, it may be utilized to create more complex molecules with desired biological activities .

Interaction studies involving 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide focus on its binding affinities with various biological targets. Preliminary data suggest interactions with enzymes such as carbonic anhydrase, which is crucial for maintaining acid-base balance in organisms. These interactions could lead to novel therapeutic strategies targeting metabolic pathways influenced by carbonic anhydrase inhibition .

Furthermore, studies on its effect on cellular pathways reveal potential impacts on cell proliferation and apoptosis in cancer cells, indicating a multifaceted mechanism of action that warrants further investigation.

Several compounds share structural similarities with 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide. Here are some notable examples:

Compound NameStructureUnique Features
4-FluorobenzenesulfonamideC₆H₆FNO₂SSimple structure; widely used as an antibacterial agent
Benzothiazole sulfonamidesVariesExhibits diverse biological activities; often used in drug design
2-MethylbenzothiazoleC₇H₇NSLacks the sulfonamide group; used in dye manufacturing

Uniqueness of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide:
This compound uniquely combines a fluorinated benzothiophene structure with a sulfonamide group, providing enhanced lipophilicity and potential for diverse biological activities compared to simpler sulfonamides. Its specific structural features may lead to unique interactions within biological systems that differentiate it from other similar compounds .

XLogP3

2.3

Dates

Last modified: 08-16-2023

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